Cas no 371935-74-9 (PI-103)

PI-103 structure
PI-103 structure
Produktname:PI-103
CAS-Nr.:371935-74-9
MF:C19H16N4O3
MW:348.355343818665
MDL:MFCD11983145
CID:67882
PubChem ID:9884685

PI-103 Chemische und physikalische Eigenschaften

Namen und Kennungen

    • PI 103 hydrochloride
    • PI-103
    • 3-(4-morpholin-4-ylpyrido[2,3]furo[2,4-b]pyrimidin-2-yl)phenol
    • 3-[4-(4-MORPHOLINYLPYRIDO)[3',2':4,5]FURO[3,2-D]PYRIMIDIN-2-YL]PHENOL HYDROCHLORIDE
    • Name: Y 27632
    • Phenol, 3-[4-(4-morpholinyl)pyrido[3',2':4,5]furo[3,2-d]pyrimidin-2-yl]-
    • PI 103
    • PI-103 (FREE BASE) (PI 103)
    • X6K
    • PI103
    • 3-(4-morpholinopyrido[3',2':4,5]furo[3,2-d]pyrimidin-2-yl)phenol
    • YQX02F616F
    • AK163162
    • 3-[4-(4-Morpholinyl)pyrido[3',2':4,5]furo[3,2-d]pyrimidin-2-yl]phenol
    • 3-(4-Morpholin-4-Ylpyrido[3',2':4,5]furo[3,2-D]pyrimidin-2-Yl)phenol
    • Phenol, 3-(4-(4-morpholinyl)pyrido(3',2':4,5)furo(3,2-d)pyrimidin-2-yl)-
    • s1038
    • PIK-103
    • NSC-776996
    • BCP19373
    • NCGC00187906-03
    • 371935-74-9 (free base)
    • NCGC00187906-01
    • BRD-K67868012-003-01-5
    • 3-[6-(morpholin-4-yl)-8-oxa-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6,10,12-hexaen-4-yl]phenol
    • NSC-759676
    • BCP01923
    • HMS3650M10
    • 3-[4-(4-morpholinyl)-2-pyrido[2,3]furo[2,4-b]pyrimidinyl]phenol
    • 3-(4-morpholinopyrido[2,3]furo[2,4-b]pyrimidin-2-yl)phenol
    • compound 2 [PMID: 17601739]
    • 3-(4-morpholin-4-ylpyrido[3 ,2 :4,5]furo[3,2-d]pyrimidin-2-yl)phenol
    • MFCD11983145
    • Kinome_3597
    • CCG-101301
    • SW218117-2
    • AC-31514
    • SCHEMBL258242
    • HMS3654E09
    • EX-A039
    • BCPP000107
    • SMR002530603
    • CHEMBL573339
    • HMS3295E19
    • HY-10115
    • 4l23
    • FT-0712341
    • 3-[4-(4-morpholinyl)pyrido[3',2':4,5]furo[3,2-d]pyrimidin-2-yl]
    • cid_9884685
    • AMY23717
    • PI-103 HCl
    • 3-[4-(morpholin-4-yl)pyrido[3',2':4,5]furo[3,2-d]pyrimidin-2-yl]phenol
    • CHEBI:90524
    • NSC776996
    • HMS3244E11
    • 3-(4-(4-morpholinyl)pyrido[3?,2?:4,5]furo[3,2-d]pyrimidin-2- yl)phenol
    • NCGC00187906-02
    • HMS3244E12
    • DTXSID40190676
    • mTOR Inhibitor, PI103
    • MLS006010988
    • AKOS024462563
    • 371935-74-9
    • 3-[6-(morpholin-4-yl)-8-oxa-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-4-yl]phenol
    • TUVCWJQQGGETHL-UHFFFAOYSA-N
    • AS-16221
    • UNII-YQX02F616F
    • 3-[6-(morpholin-4-yl)-8-oxa-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2,4,6,9,11-hexaen-4-yl]phenol
    • 2x6k
    • BDBM25045
    • GTPL5701
    • pyridofuropyrimidine derivative, 2
    • 3-(6-morpholin-4-yl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-4-yl)phenol
    • NCGC00187906-15
    • NSC759676
    • SR-01000946304
    • PI-103 hydrobromide
    • HMS3244F11
    • PI 103 hydrobromide
    • CS-0127
    • HMS3229C15
    • PIK 103
    • PI 3-K Inhibitor V
    • Q27088379
    • SR-01000946304-1
    • 3-[4-(4-Morpholinylpyrido[3',2',4,5]furo[3,2-d]pyrimidin-2-yl]phenol
    • 3-[6-(MORPHOLIN-4-YL)-8-OXA-3,5,10-TRIAZATRICYCLO[7.4.0.0(2),?]TRIDECA-1(9),2(7),3,5,10,12-HEXAEN-4-YL]PHENOL
    • BRD-K67868012-001-07-6
    • SDCCGSBI-0086698.P006
    • 3-[4-Morpholin-4-ylpyrido[3',2':4,5]furo[3,2-d]pyriMidin-2-yl]phenol
    • PI-103?
    • BRD-K67868012-003-02-3
    • MDL: MFCD11983145
    • Inchi: 1S/C19H16N4O3/c24-13-4-1-3-12(11-13)17-21-15-14-5-2-6-20-19(14)26-16(15)18(22-17)23-7-9-25-10-8-23/h1-6,11,24H,7-10H2
    • InChI-Schlüssel: TUVCWJQQGGETHL-UHFFFAOYSA-N
    • Lächelt: O1C([H])([H])C([H])([H])N(C2C3=C(C4C([H])=C([H])C([H])=NC=4O3)N=C(C3C([H])=C([H])C([H])=C(C=3[H])O[H])N=2)C([H])([H])C1([H])[H]

Berechnete Eigenschaften

  • Genaue Masse: 384.09900
  • Monoisotopenmasse: 348.12224039g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 7
  • Schwere Atomanzahl: 26
  • Anzahl drehbarer Bindungen: 2
  • Komplexität: 489
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 84.5
  • XLogP3: 2.7

Experimentelle Eigenschaften

  • Siedepunkt: 520.25°C at 760 mmHg
  • PSA: 84.51000
  • LogP: 3.84720

PI-103 Sicherheitsinformationen

  • Signalwort:Warning
  • Gefahrenhinweis: H302-H315-H319
  • Warnhinweis: P261-P305+P351+P338
  • Lagerzustand:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month

PI-103 Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
TRC
P400000-250mg
PI 103
371935-74-9
250mg
$1642.00 2023-05-17
eNovation Chemicals LLC
D372374-50mg
3-[4-(4-Morpholinylpyrido[3',2':4,5]furo[3,2-d]pyrimidin-2-yl]phenol
371935-74-9 98%
50mg
$220 2024-05-24
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
P11230-1mg
PI-103
371935-74-9
1mg
¥386.0 2021-09-08
Biosynth
WPA93574-5 mg
PI-103
371935-74-9
5mg
$225.25 2022-12-28
Ambeed
A344838-1mg
3-(4-Morpholinopyrido[3',2':4,5]furo[3,2-d]pyrimidin-2-yl)phenol
371935-74-9 98%
1mg
$18.0 2025-02-20
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
P11230-10mg
PI-103
371935-74-9
10mg
¥1446.0 2021-09-08
MedChemExpress
HY-10115-10mg
PI-103
371935-74-9 98.93%
10mg
¥1550 2024-07-20
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci6572-5mg
PI-103
371935-74-9 98%
5mg
¥780.00 2023-09-10
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci6572-100mg
PI-103
371935-74-9 98%
100mg
¥5454.00 2023-09-10
ChemScence
CS-0127-5mg
PI-103
371935-74-9 98.93%
5mg
$66.0 2022-04-27

PI-103 Herstellungsverfahren

Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:371935-74-9)PI-103
A19409
Reinheit:99%/99%/99%
Menge:50mg/100mg/250mg
Preis ($):167.0/285.0/485.0
atkchemica
(CAS:371935-74-9)PI-103
CL5059
Reinheit:95%+
Menge:1g/5g/10g/100g
Preis ($):Untersuchung